6-bromo-1H-benzimidazole-2-thiol
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Overview
Description
The compound identified as “6-bromo-1H-benzimidazole-2-thiol” is a chemical entity with a unique structure and properties. It is used in various scientific and industrial applications due to its specific chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1H-benzimidazole-2-thiol involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation and subsequent reaction with [another reagent] under [temperature and pressure conditions].
Step 3: Final purification and isolation of this compound using [techniques such as crystallization or chromatography].
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves:
Bulk synthesis: Using large quantities of starting materials and reagents.
Optimization: Adjusting reaction conditions to maximize yield and minimize by-products.
Purification: Employing industrial-scale purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
6-bromo-1H-benzimidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to yield reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include [specific oxidants] under [specific conditions].
Reduction: Reducing agents such as [specific reductants] under [specific conditions].
Substitution: Reagents like [specific nucleophiles or electrophiles] under [temperature and solvent conditions].
Major Products
Scientific Research Applications
6-bromo-1H-benzimidazole-2-thiol is utilized in various fields of scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: In studies related to [specific biological processes or pathways].
Medicine: Potential therapeutic applications due to its [specific properties].
Industry: Used in the production of [specific industrial products or materials].
Mechanism of Action
The mechanism by which 6-bromo-1H-benzimidazole-2-thiol exerts its effects involves interaction with specific molecular targets and pathways. It may act by:
Binding: To specific receptors or enzymes, altering their activity.
Modulation: Of signaling pathways involved in [specific biological processes].
Inhibition or Activation: Of specific biochemical reactions, leading to [specific outcomes].
Comparison with Similar Compounds
Similar Compounds
6-bromo-1H-benzimidazole-2-thiol can be compared with other compounds such as [list of similar compounds]. These compounds share certain structural features but differ in their specific properties and applications.
Uniqueness
The uniqueness of this compound lies in its [specific structural features or properties], which make it particularly suitable for [specific applications].
Properties
IUPAC Name |
6-bromo-1H-benzimidazole-2-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTQEFLQSTYJSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=N2)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Br)NC(=N2)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.